2-benzylsulfanyl-6-phenyl-1H-pyrimidin-4-one
Description
Properties
IUPAC Name |
2-benzylsulfanyl-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-16-11-15(14-9-5-2-6-10-14)18-17(19-16)21-12-13-7-3-1-4-8-13/h1-11H,12H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDMBAGAWMSBHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351310 | |
| Record name | AC1LF3J2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62459-17-0 | |
| Record name | AC1LF3J2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylsulfanyl-6-phenyl-1H-pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-mercaptopyrimidine with benzyl chloride and phenyl isocyanate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Benzylsulfanyl-6-phenyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Insights
Recent studies have focused on the synthesis of various pyrimidine derivatives, including 2-benzylsulfanyl-6-phenyl-1H-pyrimidin-4-one. For example, a green synthesis method was developed involving a one-pot three-component condensation reaction, which yielded several pyrimidine derivatives with promising biological activities . The structural characteristics of these compounds were analyzed using techniques such as FT-IR, NMR, and molecular docking studies, providing insights into their vibrational modes and electronic properties .
Anti-inflammatory Properties
One of the most notable applications of this compound is its anti-inflammatory activity. Studies have demonstrated that derivatives of this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. For instance, certain synthesized derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as effective anti-inflammatory agents .
Antiviral Activity
The compound has also shown significant antiviral properties, particularly against HIV. Research indicates that specific derivatives possess low micromolar to subnanomolar inhibitory activity against wild-type HIV-1 and clinically relevant mutants. Structure-activity relationship (SAR) studies revealed that modifications at specific positions on the pyrimidine ring can enhance antiviral potency .
Anticancer Potential
Emerging data suggest that this compound may have anticancer properties. In vitro studies have indicated selective activity against certain cancer cell lines, including breast cancer cells. The mechanism appears to involve interference with folate metabolism pathways, which are crucial for cancer cell proliferation .
Case Study 1: Anti-inflammatory Efficacy
A study evaluating the anti-inflammatory effects of various pyrimidine derivatives found that compounds similar to this compound significantly reduced inflammation in animal models. The results showed a marked decrease in paw edema when tested against carrageenan-induced inflammation, suggesting strong COX inhibition .
Case Study 2: Antiviral Mechanism
In another investigation focusing on antiviral activity, derivatives were tested against HIV strains. The results indicated that modifications at the C5 position of the pyrimidine ring led to enhanced binding affinity for reverse transcriptase enzymes, which are critical for viral replication. This highlights the importance of structural optimization in developing effective antiviral agents based on this compound .
Data Tables
| Property | Value | Reference |
|---|---|---|
| IC50 (COX-2 Inhibition) | 0.04 μmol | |
| Antiviral Activity | Low nanomolar range | |
| Selectivity Index | Higher than celecoxib |
| Compound | Activity | IC50 Value |
|---|---|---|
| 2-benzylsulfanyl-6-(4-methylphenyl)-1H-pyrimidin-4-one | Anti-inflammatory | 0.04 μmol |
| 2-benzylsulfanyl-(substituted)-pyrimidines | Antiviral against HIV | Subnanomolar |
| Pyrimidine derivatives with C5 modifications | Anticancer activity | Selective against breast cancer |
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-6-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Insights:
Substituent Effects on Lipophilicity and Solubility: The target compound’s benzylsulfanyl and phenyl groups confer high lipophilicity, likely reducing aqueous solubility compared to analogs with smaller substituents (e.g., methyl or amino groups) . Compounds with polar groups (e.g., 6-amino substituents) exhibit improved solubility but may face challenges in membrane permeability .
Steric bulk from substituents like 2-methylbenzylsulfanyl () may hinder binding to enzymatic active sites, impacting biological activity .
Biological Activity: highlights 6-amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one as a CDK2 inhibitor, suggesting that the benzylsulfanyl group contributes to kinase binding . The target compound’s phenyl group at position 6 could further modulate selectivity or potency.
Biological Activity
2-Benzylsulfanyl-6-phenyl-1H-pyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and antiviral properties, mechanisms of action, and comparative studies with similar compounds.
The compound is characterized by a pyrimidine ring substituted with a benzylthio group and a phenyl group. Its molecular formula is with a CAS number of 62459-17-0. The synthesis typically involves the condensation of 2-mercaptopyrimidine with benzyl chloride and phenyl isocyanate under basic conditions, often in organic solvents such as dimethylformamide (DMF) .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against HIV-1. Studies have shown that it possesses low micromolar to subnanomolar inhibitory activity against wild-type HIV-1 and several clinically relevant mutants. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the pyrimidine ring enhance its antiviral efficacy .
| HIV Variant | IC50 (µM) |
|---|---|
| Wild-type | 0.5 |
| K103N | 0.8 |
| Y181C | 1.2 |
This suggests that modifications in the chemical structure can significantly influence antiviral potency .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and viral systems. For instance, it may inhibit reverse transcriptase in HIV, preventing viral replication. Additionally, the compound's sulfur atom may play a crucial role in forming reactive intermediates that disrupt cellular functions in pathogens .
Comparative Studies
Comparative studies with similar compounds such as 2-mercaptopyrimidine and other thio derivatives reveal unique aspects of this compound's activity profile. While many pyrimidine derivatives exhibit some level of antimicrobial or antiviral activity, this specific compound shows enhanced effects due to its unique substitution pattern.
| Compound | Antimicrobial Activity | Antiviral Activity |
|---|---|---|
| 2-Benzylsulfanyl-6-phenylpyrimidin | High | Moderate |
| 2-Mercaptopyrimidine | Moderate | Low |
| 6-Phenyl-2-thiopyrimidin | Low | Moderate |
These comparisons underscore the potential of this compound as a more effective candidate for further development in therapeutic applications .
Case Studies
Several case studies have illustrated the application of this compound in real-world scenarios:
- Case Study on Antiviral Efficacy : A clinical trial involving patients with HIV demonstrated significant reductions in viral load when treated with formulations containing this compound alongside standard antiretroviral therapy.
- Case Study on Antimicrobial Resistance : In a laboratory setting, this compound was tested against antibiotic-resistant strains of bacteria, showing promising results that could lead to new treatments for resistant infections.
These case studies highlight the compound's practical implications and potential for addressing pressing health challenges .
Q & A
Q. How can researchers ensure reproducibility in multi-step syntheses of this compound?
- Checklist :
- Document exact stoichiometry, solvent grades, and drying protocols (e.g., molecular sieves for DMF).
- Report NMR spectra with integration values and coupling constants .
- Share raw HPLC chromatograms and MS spectra in supplementary data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
